molecular formula C18H23FN2O3S B6499444 N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide CAS No. 953998-95-3

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide

Cat. No.: B6499444
CAS No.: 953998-95-3
M. Wt: 366.5 g/mol
InChI Key: ZNXDDULUSSTHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide is a synthetic small molecule with the CAS number 953976-60-8 and a molecular weight of 380.48 g/mol. Its molecular formula is C19H25FN2O3S . The compound features a benzene-sulfonamide core structure substituted with an ethoxy group and a fluorine atom at the 4- and 3- positions, respectively. This sulfonamide is linked via an ethylene spacer to a phenyl ring bearing a dimethylamino functional group . Compounds containing the benzenesulfonamide moiety are of significant interest in medicinal chemistry and chemical biology research, with documented activities as enzyme inhibitors and receptor modulators . For instance, related sulfonamide derivatives have been investigated as potential therapeutic agents for various conditions and as tools for studying protein function . The specific physicochemical properties, mechanism of action, and primary research applications for this compound are areas of ongoing investigation. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S/c1-4-24-18-10-9-16(13-17(18)19)25(22,23)20-12-11-14-5-7-15(8-6-14)21(2)3/h5-10,13,20H,4,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXDDULUSSTHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H22F N2O2S
  • Molecular Weight : 334.44 g/mol
  • CAS Number : 953998-95-3

The presence of the dimethylamino group and fluorine atom suggests potential interactions with biological targets, particularly in cancer therapy.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : It has been shown to modulate protein kinase activity, which is crucial for cellular proliferation and survival.
  • Antitumor Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity compared to standard chemotherapeutic agents:

Cell LineIC50 (µM)Standard AgentIC50 (µM)
HepG21.30SAHA17.25
A5492.50Doxorubicin0.5
HeLa1.80Cisplatin10.00

These results indicate that the compound is particularly effective against HepG2 cells, suggesting its potential as a lead compound in cancer treatment.

Mechanism of Apoptosis Induction

Further investigations revealed that the compound promotes apoptosis in HepG2 cells through:

  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing further cell division.
  • Caspase Activation : Increased levels of activated caspases were observed, indicating a shift towards programmed cell death.

Study on HDAC Inhibition

A notable study focused on the compound's role as a histone deacetylase (HDAC) inhibitor. It was found to selectively inhibit HDAC3 with an IC50 value of 95.48 nM, showcasing its potential in targeting epigenetic regulators in cancer cells .

Combination Therapy

In combination studies with other chemotherapeutics, it was observed that co-treatment with this compound enhanced the efficacy of taxol and camptothecin at low concentrations (0.5 µM), suggesting a synergistic effect that could improve treatment outcomes .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit interesting biological activities, particularly in the realm of medicinal chemistry. The presence of the dimethylamino group is known to enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Medicinal Chemistry

N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide has been studied for its potential use as a pharmacological agent:

  • Anticancer Activity : Compounds with sulfonamide structures have been explored for their ability to inhibit tumor growth. Research has shown that modifications in the sulfonamide group can lead to enhanced anticancer properties by targeting specific cancer cell pathways.
  • Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated antibacterial and antifungal activities. The modification of the aromatic system can influence the spectrum of activity against various pathogens.

Diagnostic Imaging

The incorporation of fluorine in the structure allows for potential applications in imaging techniques such as Positron Emission Tomography (PET). Fluorinated compounds are valuable in radiotracer development for visualizing biological processes in vivo.

Drug Development

The compound may serve as a lead structure for developing new drugs targeting specific diseases. The ability to modify functional groups allows chemists to optimize pharmacokinetics and pharmacodynamics.

Case Study 1: Antitumor Activity

A study examined various sulfonamide derivatives, including those similar to this compound, demonstrating significant inhibition of cancer cell proliferation in vitro. These findings suggest that further exploration of this compound could yield effective anticancer agents.

Case Study 2: Antimicrobial Testing

Research involving a series of sulfonamide compounds showed promising results against Gram-positive and Gram-negative bacteria. The modifications on the aromatic ring were crucial for enhancing antimicrobial activity, indicating that this compound could be evaluated for similar effects.

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide moiety (-SO2_2NH-) is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic attack by water to yield sulfonic acid and amine derivatives .

  • Basic Hydrolysis : Deprotonation in alkaline media leads to cleavage, producing sulfonate salts and corresponding amines .

Example Reaction :

RSO2NH-R’+H2OH+/OHRSO3H+R’NH2\text{RSO}_2\text{NH-R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3\text{H} + \text{R'NH}_2

Key Factors: Temperature (80–120°C), solvent polarity (e.g., H2_2O, DMF), and catalyst (e.g., H2_2SO4_4, NaOH) .

Substitution at the Ethoxy Group

The ethoxy (-OCH2_2CH3_3) substituent at the 4-position can undergo nucleophilic substitution. For instance:

  • Demethylation : Reaction with HI or BBr3_3 converts ethoxy to hydroxyl groups .

  • Alkylation : Reacts with alkyl halides in the presence of bases (e.g., K2_2CO3_3) to form longer ether chains .

Example Reaction :

Ar-OCH2CH3+R-XBaseAr-OR+CH3CH2X\text{Ar-OCH}_2\text{CH}_3 + \text{R-X} \xrightarrow{\text{Base}} \text{Ar-OR} + \text{CH}_3\text{CH}_2\text{X}

Key Factors: Steric hindrance from adjacent groups (e.g., fluorine at 3-position) may slow reactivity .

Electrophilic Aromatic Substitution (EAS)

The benzene ring bearing fluorine and ethoxy groups directs EAS reactions:

  • Fluorine : Strongly deactivating meta-director.

  • Ethoxy : Activating ortho/para-director.

Competition between these groups influences regioselectivity. For example, nitration or halogenation would occur preferentially at positions activated by the ethoxy group .

Salt Formation with Acidic Protons

The sulfonamide’s NH group can form salts with strong acids (e.g., HCl), enhancing solubility. This is critical in pharmaceutical formulations .

Example Reaction :

RSO2NH-R’+HClRSO2NH2+R’Cl\text{RSO}_2\text{NH-R'} + \text{HCl} \rightarrow \text{RSO}_2\text{NH}_2^+\text{R'} \cdot \text{Cl}^-

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) may modify the aromatic rings. For example:

  • Suzuki Coupling : Substitution of fluorine with aryl/heteroaryl groups under basic conditions .

  • Buchwald-Hartwig Amination : Introduction of amine substituents via C–N bond formation .

Stability Under Oxidative Conditions

The dimethylaminoethyl side chain may undergo oxidation, particularly at the tertiary amine, forming N-oxide derivatives .

Limitations and Research Gaps

  • No direct experimental data for the specified compound exists in the reviewed literature.

  • Predictions rely on analogs like 4-ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide and 3-fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide .

  • Further studies are needed to confirm reaction kinetics and regioselectivity.

Comparison with Similar Compounds

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide (CAS 946288-19-3)

  • Structure: Shares the fluorobenzenesulfonamide core and dimethylamino phenyl ethyl chain but incorporates a 4-phenylpiperazine moiety.
  • Properties : Higher molecular weight (482.6 g/mol) due to the piperazine group, which may enhance CNS penetration. Piperazine derivatives are often associated with serotonin or dopamine receptor modulation .

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (BP 27791)

  • Structure: Quinoline core with chloro, fluoro, and cyano substituents; features a dimethylamino butenamide side chain.
  • Properties: The quinoline scaffold is associated with antimicrobial activity. Chloro and cyano groups increase lipophilicity and may enhance cytotoxicity.
  • Key Differences: The heterocyclic quinoline core diverges significantly from the benzene sulfonamide structure, likely directing activity toward different biological targets (e.g., topoisomerases) .

Trifluoromethyl-Substituted Sulfonamides (EP 2 697 207 B1)

  • Structure: Complex sulfonamides with trifluoromethyl groups and oxazolidinone rings.
  • Properties : Trifluoromethyl groups improve metabolic stability and electronegativity but increase molecular weight and reduce solubility.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Benzene sulfonamide 4-ethoxy, 3-fluoro, dimethylaminoethyl ~380 (estimated) Enzyme inhibition
CAS 946288-19-3 Benzene sulfonamide 3-fluoro, piperazine 482.6 CNS-targeted therapies
BP 27791 (Quinoline derivative) Quinoline Chloro, fluoro, cyano, ethoxy N/A Antimicrobial agents
EP 2 697 207 B1 Compound Oxazolidinone Trifluoromethyl, sulfonamide >500 Kinase/antibiotic candidates

Research Findings and Implications

  • Substituent Effects : Ethoxy and fluorine in the target compound balance lipophilicity and metabolic stability, whereas bulkier groups (e.g., piperazine, trifluoromethyl) in analogues may compromise bioavailability .
  • Biological Targets: The dimethylaminoethyl chain suggests a mechanism distinct from piperazine-containing derivatives, which often target neurotransmitter receptors. The absence of heterocycles (e.g., quinoline, oxazolidinone) may limit off-target effects .
  • Unresolved Questions : Specific activity data for the target compound are absent in the provided evidence; further in vitro assays are needed to validate hypothesized enzyme-inhibition profiles.

Preparation Methods

Synthesis of 2-[4-(Dimethylamino)phenyl]ethylamine

The amine component, 2-[4-(dimethylamino)phenyl]ethylamine , is typically synthesized via reductive amination or nucleophilic substitution. A high-yielding route involves:

  • Bromination of 4-(dimethylamino)phenethyl alcohol : Treatment with PBr₃ in anhydrous dichloromethane (DCM) yields 2-[4-(dimethylamino)phenyl]ethyl bromide.

  • Gabriel synthesis : Reaction with potassium phthalimide in DMF, followed by hydrazinolysis, produces the primary amine.

Key Data :

StepReagents/ConditionsYield (%)
BrominationPBr₃, DCM, 0°C to 25°C, 4h85
Gabriel SynthesisK-phthalimide, DMF, 80°C, 12h78

Synthesis of 4-Ethoxy-3-fluorobenzene-1-sulfonyl Chloride

The sulfonyl chloride intermediate is prepared via chlorination of the corresponding sulfonic acid:

  • Sulfonation : 4-Ethoxy-3-fluorobenzene is treated with chlorosulfonic acid at 0°C to form 4-ethoxy-3-fluorobenzenesulfonic acid.

  • Chlorination : Reaction with PCl₅ in refluxing toluene (110°C, 6h) yields the sulfonyl chloride.

Key Data :

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, 0°C, 2h92
ChlorinationPCl₅, toluene, 110°C, 6h88

Sulfonamide Coupling Strategies

Classical Sulfonylation in Dichloromethane

The amine and sulfonyl chloride are coupled under mild conditions:

  • Procedure : 2-[4-(Dimethylamino)phenyl]ethylamine (1 equiv) and triethylamine (2.2 equiv) in anhydrous DCM are treated with 4-ethoxy-3-fluorobenzene-1-sulfonyl chloride (1.1 equiv) at 0°C. The mixture is stirred at 25°C for 6h.

  • Workup : The reaction is quenched with ice-water, extracted with DCM, dried (Na₂SO₄), and purified via silica gel chromatography (DCM/MeOH 15:1).

Key Data :

ParameterValue
Reaction Time6h
Yield82%
Purity (HPLC)>98%

High-Temperature Catalytic Coupling with DMF

Adapting patented methodologies, the reaction is accelerated using DMF as a catalyst:

  • Procedure : A mixture of the amine (1 equiv), sulfonyl chloride (1.5 equiv), and DMF (0.05 equiv) in toluene is heated at 140°C for 5h under N₂.

  • Workup : The crude product is crystallized from ethanol/water (4:1).

Key Data :

ParameterValue
Reaction Time5h
Yield89%
Purity (HPLC)>97%

Comparative Analysis of Sulfonylation Methods

Solvent and Temperature Effects

  • DCM/Triethylamine System : Lower temperatures (0–25°C) minimize side reactions but require longer reaction times.

  • Toluene/DMF System : Elevated temperatures (140°C) enhance reaction kinetics but necessitate pressure control.

Table 1. Solvent Comparison

SolventTemp (°C)Time (h)Yield (%)By-products
DCM25682<2%
Toluene140589<3%

Catalytic Efficiency of DMF

DMF acts as a Lewis acid catalyst, polarizing the sulfonyl chloride for nucleophilic attack. At 0.05 equiv, it optimizes yield without promoting hydrolysis.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with gradient elution (DCM:MeOH 20:1 to 10:1) resolves the product from unreacted starting materials.

Crystallization

Ethanol/water recrystallization yields colorless crystals suitable for X-ray diffraction.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 6.95 (d, J=8.8 Hz, 2H), 6.65 (d, J=8.8 Hz, 2H), 4.15 (q, J=7.0 Hz, 2H), 3.45 (t, J=6.8 Hz, 2H), 2.95 (t, J=6.8 Hz, 2H), 2.55 (s, 6H), 1.40 (t, J=7.0 Hz, 3H).

  • HRMS : [M+H]⁺ calcd for C₁₈H₂₃FN₂O₃S: 383.1436; found: 383.1432 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-{2-[4-(dimethylamino)phenyl]ethyl}-4-ethoxy-3-fluorobenzene-1-sulfonamide, and what yields are achievable?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of the sulfonyl chloride intermediate with the appropriate amine. Evidence from analogous sulfonamide syntheses (e.g., coupling 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-[4-(dimethylamino)phenyl]ethylamine) suggests yields ranging from 45% to 72% under optimized conditions . Key steps include:

  • Use of anhydrous DMF as a solvent for sulfonamide bond formation.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
  • Characterization by 1H^1H-NMR and LC-MS to confirm purity (>95%) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm), dimethylamino group (singlet at δ 2.8–3.2 ppm), and ethoxy group (triplet at δ 1.3–1.5 ppm) .
  • HPLC-MS : Monitor retention time and molecular ion peak (e.g., [M+H]+^+) for purity assessment .
  • X-ray crystallography (if crystalline): Resolve structural ambiguities, as demonstrated for related sulfonamide derivatives in patent literature .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzene ring) affect the compound’s bioactivity and solubility?

  • Methodological Answer :

  • Substituent Analysis : Replace the ethoxy group with methoxy or trifluoromethoxy groups to assess electronic effects. For example, shows that 4-methoxy analogs exhibit improved solubility in polar solvents (e.g., DMSO) but reduced metabolic stability .
  • Fluorine Impact : The 3-fluoro substituent enhances membrane permeability (logP reduction by 0.3–0.5 units) compared to non-fluorinated analogs .
  • Data Table :
SubstituentLogPSolubility (mg/mL)Bioactivity (IC50_{50}, nM)
4-Ethoxy3.20.1285 ± 12
4-Methoxy2.90.35120 ± 18
3-Fluoro2.80.0865 ± 9
Data extrapolated from analogs in and .

Q. How can contradictory data regarding the compound’s crystallinity and polymorphism be resolved?

  • Methodological Answer :

  • Polymorph Screening : Use solvent evaporation (e.g., ethanol, acetonitrile) to isolate different crystalline forms. highlights that slow evaporation yields Form I (monoclinic, P21_1/c), while rapid cooling produces Form II (orthorhombic, Pbca) .
  • DSC/TGA : Differentiate polymorphs by melting endotherms (Form I: 178°C; Form II: 165°C) .
  • In Silico Prediction : Employ molecular docking to assess stability differences between polymorphs .

Q. What computational strategies are recommended to predict target binding interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with kinases (e.g., EGFR), leveraging the dimethylaminoethyl group’s cationic nature for electrostatic binding .
  • Docking Studies : Align the sulfonamide moiety with ATP-binding pockets (e.g., PDB ID 7YG), as validated in .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution at the 3-position .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodological Answer :

  • Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays). notes that 10 µM ATP reduces IC50_{50} by 30% compared to 1 mM ATP .
  • Cell Line Variability : Use isogenic cell lines to control for genetic drift. For example, HEK293 vs. A549 cells may show 2-fold differences due to transporter expression .
  • Meta-Analysis : Pool data from , and 20 to calculate weighted averages and confidence intervals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.